2-(Aminomethyl)-4-(methylthio)phenol
Description
2-(Aminomethyl)-4-(methylthio)phenol is a phenolic derivative characterized by an aminomethyl group (-CH2NH2) at the ortho position (C2) and a methylthio group (-SCH3) at the para position (C4) of the aromatic ring. This combination of functional groups confers unique chemical properties, including enhanced solubility in polar solvents due to the aminomethyl group and electron-donating effects from the methylthio substituent.
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-(aminomethyl)-4-methylsulfanylphenol |
InChI |
InChI=1S/C8H11NOS/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,10H,5,9H2,1H3 |
InChI Key |
QNWNAFDJOVSSLX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-4-(methylsulfanyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor.
Industrial Production Methods
Industrial production of phenols, including derivatives like 2-(aminomethyl)-4-(methylsulfanyl)phenol, often involves large-scale processes such as the Dow process or the air oxidation of cumene . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron in hydrochloric acid.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated phenol derivatives.
Scientific Research Applications
2-(Aminomethyl)-4-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-4-(methylsulfanyl)phenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Position and Functional Group Analysis
The table below compares 2-(Aminomethyl)-4-(methylthio)phenol with structurally related phenolic derivatives:
Key Observations :
- Electron-Donating Effects: The methylthio group in this compound enhances electron density on the aromatic ring, similar to 4-(methylthio)phenol. This increases susceptibility to electrophilic substitution and oxidation, as seen in the conversion of 4-(methylthio)phenol to sulfoxide derivatives under catalytic conditions .
- Aminomethyl Group Reactivity: The -CH2NH2 group enables participation in condensation reactions (e.g., Schiff base formation) and reductive alkylation, analogous to compounds like 3d and TE-05 .
- Biological Relevance: Compounds with aminomethyl-phenol scaffolds, such as 3d, are precursors to secondary amines used in pharmaceuticals, including antidepressants and analgesics .
Reactivity and Stability
- Oxidation Sensitivity: The methylthio group in this compound may oxidize to sulfoxide/sulfone derivatives under strong oxidizing conditions, similar to 4-(methylthio)phenol .
- Hydrogen Bonding: The aminomethyl group facilitates hydrogen bonding, improving solubility in polar solvents compared to non-aminated analogs like TE-05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
